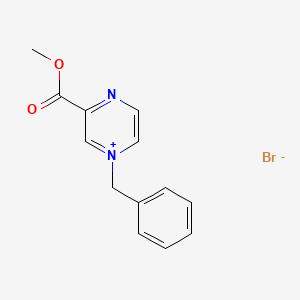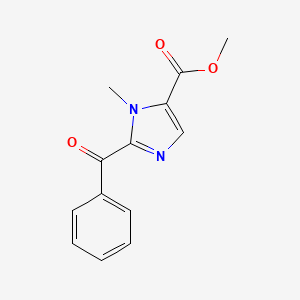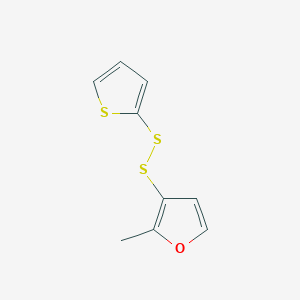![molecular formula C14H20N2O3 B14276655 1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine CAS No. 138783-47-8](/img/structure/B14276655.png)
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a nitroethyl group and a methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene. This intermediate is then subjected to reductive amination with piperidine to yield the final product. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-[1-(4-methoxyphenyl)-2-aminoethyl]piperidine, while oxidation of the methoxy group results in 1-[1-(4-hydroxyphenyl)-2-nitroethyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, such as the NMDA receptor, modulating their activity and influencing synaptic transmission . This interaction can lead to various physiological effects, including analgesia and anesthesia. The nitro group and methoxyphenyl group play crucial roles in its binding affinity and selectivity for these receptors.
Vergleich Mit ähnlichen Verbindungen
1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine can be compared with other similar compounds, such as:
1-[1-(4-Methoxyphenyl)-2-aminoethyl]piperidine: This compound is the reduced form of this compound and has different biological activities due to the presence of an amine group instead of a nitro group.
1-[1-(4-Hydroxyphenyl)-2-nitroethyl]piperidine: This compound is the oxidized form and exhibits different chemical reactivity and biological properties due to the hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
138783-47-8 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-[1-(4-methoxyphenyl)-2-nitroethyl]piperidine |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-7-5-12(6-8-13)14(11-16(17)18)15-9-3-2-4-10-15/h5-8,14H,2-4,9-11H2,1H3 |
InChI-Schlüssel |
AKNYLLXZWBJOEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)









![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
